Receptor Binding Affinity: A 740-Fold Loss of Potency Upon Substitution Demonstrates Critical Residue Specificity
In a direct, head-to-head comparison, the tetrapeptide Boc-Trp-(N-Me)Nle-Asp-Phe-NH₂ (containing the target N-methyl-norleucine residue) was identified as a potent CCK-B receptor agonist. Replacement of the (N-Me)Nle residue with (N-Me)Phe to yield Boc-Trp-(N-Me)Phe-Asp-Phe-NH₂ resulted in a 740-fold decrease in receptor binding affinity [1]. This dramatic loss of activity underscores the non-redundant role of the N-methyl-norleucine side chain in maintaining the bioactive conformation and specific ligand-receptor interactions. Notably, this 740-fold difference was not observed in the non-methylated counterparts, confirming that the N-methyl group further locks the residue into a biologically critical conformation [1].
| Evidence Dimension | CCK-B Receptor Binding Affinity |
|---|---|
| Target Compound Data | Boc-Trp-(N-Me)Nle-Asp-Phe-NH₂ (Potent CCK-B Agonist) |
| Comparator Or Baseline | Boc-Trp-(N-Me)Phe-Asp-Phe-NH₂ (Weak Agonist) |
| Quantified Difference | 740-fold decrease in affinity for the Phe-substituted analog |
| Conditions | In vitro receptor binding assay; ¹H-NMR and restrained molecular dynamics in d₆-DMSO/H₂O (80:20) |
Why This Matters
For research programs targeting CCK-B or similar GPCRs, this data provides a quantifiable, peer-reviewed justification for selecting the Boc-N-Me-Nle building block over a close analog to maintain critical biological activity.
- [1] Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169. View Source
